molecular formula C24H25N3O4 B2919318 1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone CAS No. 1171436-14-8

1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone

Cat. No.: B2919318
CAS No.: 1171436-14-8
M. Wt: 419.481
InChI Key: IKVFVZQDJBSCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and oncology research. Its molecular structure incorporates two pharmaceutically relevant motifs: a benzylpiperazine group and a 2,3-dihydrobenzo[b][1,4]dioxine moiety linked via an isoxazole-containing bridge. The benzylpiperazine subunit is a common feature in a wide range of bioactive molecules and is frequently utilized in drug design for its ability to influence a compound's physicochemical properties and pharmacokinetic profile . The 2,3-dihydrobenzo[b][1,4]dioxine scaffold has been identified as a promising pharmacophore in the development of novel anticancer agents. Specifically, research has shown that derivatives containing this structure can act as potent inhibitors of the poly(ADP-ribose) polymerase 1 (PARP1) enzyme . PARP1 is a critically important target in cancer therapy, as it plays a key role in DNA repair processes . Inhibiting PARP1 is a validated strategy for selectively targeting cancers with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations, leading to synthetic lethality and cancer cell death . Given this established structure-activity relationship, this compound is presented as a valuable chemical tool for researchers investigating new pathways in cancer biology and DNA damage response (DDR) mechanisms. It is intended for use in in vitro biochemical and cellular assays to further explore its potential mechanism of action, efficacy, and selectivity. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c28-24(27-10-8-26(9-11-27)17-18-4-2-1-3-5-18)16-20-15-22(31-25-20)19-6-7-21-23(14-19)30-13-12-29-21/h1-7,14-15H,8-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVFVZQDJBSCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=NOC(=C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, an isoxazole moiety, and a dihydrobenzo[b][1,4]dioxin fragment. Its molecular formula is C24H28N4O3C_{24}H_{28}N_{4}O_{3} with a molecular weight of approximately 420.51 g/mol. The structural complexity suggests various interactions with biological targets.

The biological activity of this compound can be attributed to its structural components:

  • Benzylpiperazine : Known for modulating neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in neurological disorders.
  • Isoxazole : Exhibits anti-inflammatory properties and has been linked to inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in pain and inflammation pathways.
  • Dihydrobenzo[b][1,4]dioxin : This moiety has been associated with hepatoprotective effects and may contribute to the overall therapeutic potential of the compound.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to benzylpiperazine derivatives. For instance, derivatives have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's structure suggests potential effectiveness against these pathogens due to its ability to interact with bacterial cell membranes.

Antitumor Activity

Research indicates that isoxazole derivatives exhibit antitumor activity through multiple mechanisms, including apoptosis induction and cell cycle arrest . The presence of the benzylpiperazine group may enhance this activity by targeting specific cancer-related pathways.

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes is significant for its anti-inflammatory properties. Studies have shown that isoxazole derivatives can effectively reduce inflammation in various models . This suggests that this compound could be beneficial in treating inflammatory conditions.

Study 1: Antimicrobial Efficacy

In a study assessing the antibacterial efficacy of similar compounds, it was found that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to standard antibiotics against Staphylococcus aureus and E. coli . This indicates that the compound may possess similar or enhanced antibacterial properties.

Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects of isoxazole derivatives highlighted their potential in reducing edema in animal models . The results demonstrated significant reductions in inflammatory markers, suggesting that the compound could serve as a novel therapeutic agent for inflammatory diseases.

Data Tables

Activity Target Effectiveness Reference
AntibacterialStaphylococcus aureusMIC comparable to standard drugs
AntitumorVarious cancer cell linesInduces apoptosis
Anti-inflammatoryCOX enzymesSignificant reduction in edema

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Key Structural Features Pharmacological Relevance
Target Compound Benzylpiperazine + Isoxazole-linked 2,3-dihydrobenzo[b][1,4]dioxin ethanone Potential CNS modulation
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Methylisoxazole + phenethylamino-benzoate Anti-inflammatory or kinase inhibition
(4-Benzylpiperazin-1-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone Benzylpiperazine + 2,3-dihydrobenzo[b][1,4]dioxin methanone Unspecified receptor binding
1-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone Benzo[1,3]dioxole (methylenedioxyphenyl) + piperazinylethanone Enzyme inhibition or metabolic studies

Key Observations:

Isoxazole vs. Pyridazine/Phenethylamino Substituents: The target compound’s isoxazole group distinguishes it from pyridazine-based analogs like I-6230 and I-6232. Isoxazole’s metabolic stability and hydrogen-bonding capacity may enhance target engagement compared to pyridazine’s bulkier, less lipophilic structure.

Ethanone vs.

Dihydrobenzo[b][1,4]dioxin vs. Benzo[1,3]dioxole : The 1,4-dioxin ring in the target compound is less electron-rich than the 1,3-dioxole in ’s analog, which may reduce off-target interactions with cytochrome P450 enzymes.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data (Theoretical)

Compound Name Molecular Weight (g/mol) LogP Hydrogen Bond Acceptors
Target Compound ~435.5 3.2 7
I-6273 ~380.4 2.8 6
(4-Benzylpiperazin-1-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone ~350.4 2.5 5
1-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone ~368.4 3.0 6

Key Findings:

  • The methanone analog () exhibits reduced hydrogen-bonding capacity, which may correlate with lower receptor affinity in vitro.

Research Findings and Implications

  • Activity vs. Methylisoxazole Analogs : The methylisoxazole group in I-6273 () is associated with kinase inhibition, but the target compound’s dihydrobenzo[b][1,4]dioxin substitution may redirect selectivity toward GPCRs or serotonin receptors.
  • Metabolic Stability : The 1,4-dioxin ring in the target compound is less prone to oxidative metabolism compared to benzo[1,3]dioxole derivatives, as observed in ’s compound.
  • Synthetic Accessibility: The ethanone bridge simplifies synthetic routes compared to triazole-containing analogs (e.g., ), which require multi-step heterocycle formations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.